An In-depth Technical Guide to the Mechanism of Action of Lapazine and Structurally or Phonetically Similar Compounds
An In-depth Technical Guide to the Mechanism of Action of Lapazine and Structurally or Phonetically Similar Compounds
Initial analysis of the query for "Lapazine" indicates a potential ambiguity. While a compound named Lapazine exists in scientific literature, it is a niche antitubercular agent with limited publicly available data on its precise mechanism of action. It is plausible that the query may have intended to investigate more widely researched therapeutic agents with similar names, such as Lapatinib, Olanzapine, or Lurasidone. This guide will first summarize the available information on Lapazine and then provide comprehensive technical guides on the mechanisms of action for these alternative compounds, adhering to the specified requirements for data presentation, experimental protocols, and visualizations.
Lapazine: A Phenazine with Antitubercular Properties
Lapazine is a phenazine compound derived from β-lapachone. Research has demonstrated its potential as a treatment for tuberculosis due to its antimycobacterial activity.[1]
Mechanism of Action
The precise molecular mechanism of action for Lapazine has not been extensively elucidated in publicly available literature. However, its activity has been confirmed in vitro against Mycobacterium tuberculosis, including a rifampicin-resistant strain.[1] Phenazines as a class of compounds are known to be redox-active, and their antimicrobial effects are often attributed to the generation of reactive oxygen species (ROS), leading to oxidative stress and damage to cellular components of the pathogen. Further research is required to determine the specific molecular targets and signaling pathways affected by Lapazine in Mycobacterium tuberculosis.
Quantitative Data
A study on the synthesis and characterization of Lapazine reported the following minimum inhibitory concentration (MIC) values:[1]
| Strain | MIC (μg/mL) |
| Mycobacterium tuberculosis H37Rv | 3.00 |
| Rifampicin-resistant M. tuberculosis | 1.56 |
Experimental Protocols
Synthesis and Purity Analysis of Lapazine: The synthesis of Lapazine was followed by a purity assessment using gas chromatography coupled to a flame ionization detector, which confirmed a purity of nearly 100%. The molecular structure was further elucidated using mass spectroscopy and 1H NMR, with the results being compared to established literature values.[1]
In Vitro Antimycobacterial Activity Assay: The in vitro activity of Lapazine against Mycobacterium tuberculosis H37Rv and a rifampicin-resistant strain was determined to establish the Minimum Inhibitory Concentration (MIC) values.[1]
Due to the limited information on Lapazine's mechanism of action, diagrams for signaling pathways and experimental workflows cannot be generated.
Lapatinib: A Dual Tyrosine Kinase Inhibitor in Oncology
Lapatinib is a potent, orally active dual tyrosine kinase inhibitor that targets both the Epidermal Growth Factor Receptor (EGFR or HER1) and the Human Epidermal Growth Factor Receptor 2 (HER2/ERBB2).[2][3] It is primarily used in the treatment of HER2-positive breast cancer.[3][4][5]
Mechanism of Action
Lapatinib functions by reversibly binding to the intracellular ATP-binding site of the EGFR and HER2 tyrosine kinase domains.[2][5][6] This competitive inhibition prevents the autophosphorylation and subsequent activation of these receptors, which are crucial steps in the downstream signaling cascades that promote cell proliferation and survival.[2][4][5] By blocking these pathways, Lapatinib effectively inhibits the growth of tumor cells that overexpress HER2.[3][4] Specifically, Lapatinib has been shown to interrupt signaling through the Erk-1/-2 and AKT kinases.[2]
Signaling Pathway
Caption: Lapatinib inhibits HER2 and EGFR signaling pathways.
Quantitative Data
The binding affinity and inhibitory concentrations of Lapatinib are crucial for its therapeutic effect.
| Parameter | Receptor | Value |
| Dissociation Half-life | EGFR/HER2 | ≥300 minutes[3] |
Experimental Protocols
Tyrosine Kinase Inhibition Assay (In Vitro): To determine the inhibitory activity of Lapatinib, a common method involves incubating recombinant EGFR and HER2 kinase domains with a specific substrate and ATP. Lapatinib is added at varying concentrations. The extent of substrate phosphorylation is then measured, typically using an ELISA-based assay or radioisotope labeling, to calculate the IC50 value.
Cell Proliferation Assay (In Vitro): HER2-overexpressing breast cancer cell lines (e.g., SK-BR-3, BT-474) are cultured in the presence of varying concentrations of Lapatinib. Cell viability is assessed after a defined period (e.g., 72 hours) using assays such as MTT or CellTiter-Glo. The results are used to determine the GI50 (concentration for 50% growth inhibition).
Caption: Workflow for determining Lapatinib's in vitro efficacy.
Olanzapine: An Atypical Antipsychotic
Olanzapine is a second-generation (atypical) antipsychotic medication used in the treatment of schizophrenia and bipolar disorder.[7][8] Its therapeutic effects are mediated through a complex interaction with multiple neurotransmitter receptors.
Mechanism of Action
The primary mechanism of action of Olanzapine is its antagonist activity at dopamine D2 receptors in the mesolimbic pathway and serotonin 5-HT2A receptors in the frontal cortex.[7][9] The blockade of D2 receptors is thought to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[7][10] Its antagonism of 5-HT2A receptors is believed to contribute to its efficacy against negative symptoms and to a lower incidence of extrapyramidal side effects compared to typical antipsychotics.[8][9] Olanzapine also exhibits affinity for and antagonism of other receptors, including other dopamine and serotonin subtypes, as well as histamine H1, muscarinic M1-5, and adrenergic α1 receptors, which contributes to both its therapeutic effects and its side-effect profile, such as sedation and weight gain.[9][10][11]
Receptor Binding Profile
| Receptor | Affinity (Ki, nM) |
| Serotonin 5HT2A | 4[11] |
| Serotonin 5HT2C | 11[11] |
| Serotonin 5HT6 | 5[11] |
| Dopamine D1-4 | 11-31[11] |
| Histamine H1 | 7[11] |
| Adrenergic α1 | 19[11] |
| Muscarinic M1-5 | 32-132[11] |
Signaling Pathway
Caption: Olanzapine's multi-receptor antagonism and effects.
Experimental Protocols
Receptor Binding Assay: To determine the binding affinity (Ki) of Olanzapine for various receptors, radioligand binding assays are employed. This involves using membranes from cells expressing the receptor of interest and a specific radiolabeled ligand. The ability of Olanzapine at different concentrations to displace the radioligand is measured, allowing for the calculation of its Ki value.
In Vivo Microdialysis in Animal Models: To study the effects of Olanzapine on neurotransmitter levels in specific brain regions, in vivo microdialysis is used in animal models (e.g., rats). A microdialysis probe is implanted into a brain region of interest (e.g., prefrontal cortex, nucleus accumbens). After administration of Olanzapine, the extracellular levels of dopamine and serotonin are measured in the collected dialysate samples, typically by HPLC.
Lurasidone: A Benzisothiazole Atypical Antipsychotic
Lurasidone is an atypical antipsychotic of the benzisothiazole class, approved for the treatment of schizophrenia and bipolar depression.[12][13][14]
Mechanism of Action
The mechanism of action of Lurasidone is not fully understood, but it is known to be a potent antagonist at dopamine D2 and serotonin 5-HT2A and 5-HT7 receptors.[12][14] It also acts as a partial agonist at the serotonin 5-HT1A receptor.[12][13] The D2 and 5-HT2A antagonism is characteristic of atypical antipsychotics and is believed to mediate its effects on the positive and negative symptoms of schizophrenia.[15][16] The high affinity for the 5-HT7 receptor, where it acts as an antagonist, and its partial agonism at 5-HT1A receptors are thought to contribute to its antidepressant and pro-cognitive effects.[12][14][16] Lurasidone has a low affinity for histamine H1 and muscarinic M1 receptors, which is associated with a more favorable profile regarding weight gain and sedation.[14][16]
Receptor Binding Profile
Lurasidone exhibits a distinct receptor binding profile:
-
High Affinity: Dopamine D2, Serotonin 5-HT2A, Serotonin 5-HT7[13]
-
Moderate Affinity: Alpha-2C adrenergic receptors[13]
-
Partial Agonist: Serotonin 5-HT1A[13]
-
No Affinity: Histamine H1, Muscarinic M1[14]
Signaling Pathway
References
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- 2. nbinno.com [nbinno.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. The mechanism of lapatinib and its application in breast cancer [ewadirect.com]
- 5. Lapatinib for Advanced or Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Olanzapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Olanzapine - Wikipedia [en.wikipedia.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. What is the mechanism of Olanzapine? [synapse.patsnap.com]
- 11. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 12. Lurasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Lurasidone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 14. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 15. What is the mechanism of Lurasidone Hydrochloride? [synapse.patsnap.com]
- 16. m.youtube.com [m.youtube.com]
